molecular formula C29H44B2O4 B1334777 9,9-Dioctylfluorene-2,7-diboronic acid CAS No. 258865-48-4

9,9-Dioctylfluorene-2,7-diboronic acid

Cat. No. B1334777
M. Wt: 478.3 g/mol
InChI Key: HURJMQMZDPOUOU-UHFFFAOYSA-N
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Description

9,9-Dioctylfluorene-2,7-diboronic acid is a derivative of fluorene that has been modified to include dioctyl side chains and boronic acid functionalities at the 2,7-positions. This compound is of interest due to its potential applications in polymer synthesis and optoelectronic devices. The dioctyl side chains provide solubility in organic solvents, which is beneficial for processing and application in various organic electronic devices.

Synthesis Analysis

The synthesis of related fluorene derivatives has been explored in the literature. For instance, the synthesis of 2,7-Dinitro-9,9-dioctylfluorene was achieved by nitrating fluorene with nitrate/sulfate as the nitrating agent . Although this does not directly describe the synthesis of 9,9-dioctylfluorene-2,7-diboronic acid, it provides insight into the chemical modifications possible at the 2,7-positions of the fluorene molecule. The synthesis of polymers using 9,9-dioctylfluorene-2,7-diboronic acid as a monomer involves Suzuki polycondensation, indicating that the boronic acid groups are reactive towards cross-coupling reactions .

Molecular Structure Analysis

The molecular structure of fluorene derivatives can be confirmed using techniques such as 1H NMR and IR spectroscopy . These methods are essential for verifying the successful introduction of functional groups, such as nitro or boronic acid groups, onto the fluorene core. The presence of dioctyl side chains is likely to influence the overall shape and conformation of the molecule, which can affect its packing and alignment in solid-state or solution.

Chemical Reactions Analysis

The boronic acid groups on 9,9-dioctylfluorene-2,7-diboronic acid are reactive sites for chemical reactions, particularly Suzuki coupling, which is a widely used reaction in the synthesis of conjugated polymers . The reactivity of these groups allows for the introduction of various other chemical moieties, enabling the creation of a diverse range of materials with tailored properties for specific applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorene derivatives are influenced by their molecular structure. For example, the introduction of nitro groups to fluorene results in a compound with different reactivity and solubility compared to the parent fluorene . Similarly, the incorporation of dioctyl side chains and boronic acid functionalities will alter the solubility, thermal stability, and optoelectronic properties of the material. The electrochemical properties of polymers derived from fluorene derivatives can be studied using cyclic voltammetry, which provides information on the redox behavior and the potential for forming crosslinked networks with electrochromic properties . Additionally, the aggregation behavior of poly(9,9-dioctylfluorene) in solution has been studied using small-angle neutron scattering and NMR spectroscopy, revealing insights into the interactions between polymer chains and solvent molecules .

Scientific Research Applications

Polymer Science:

  • Scientific Field: Polymer Science .
  • Application Summary: “9,9-Dioctylfluorene-2,7-diboronic acid” is used as a reactant to synthesize hyperbranched conjugated conductive copolymers .
  • Methods of Application: The compound is used in Pd-catalyzed Suzuki-Miyaura cross coupling (SMC) copolymerization reactions with different dibromoarenes . Unfortunately, the specific technical details or parameters of these procedures were not provided in the available resources.

Organic Electronics:

  • Scientific Field: Organic Electronics .
  • Application Summary: “9,9-Dioctylfluorene-2,7-diboronic acid” is used in the synthesis of Poly(9,9-dioctylfluorene-2,7-diyl) (PFO), which is used in the fabrication of nonvolatile organic memristors .
  • Methods of Application: PFO is synthesized under a Suzuki coupling reaction . The structure of the synthesized PFO is confirmed by Fourier transform infrared (FT-IR) spectroscopy, and hydrogen and carbon nuclear magnetic resonance (1 H-NMR and 13 C-NMR) . The active layers of PFO and PFO:GO composite are used to prepare the nonvolatile organic memristor .
  • Results or Outcomes: The outcome of this application is a nonvolatile organic memristor .

Chemical Synthesis:

  • Scientific Field: Chemical Synthesis .
  • Application Summary: “9,9-Dioctyl-9H-fluorene-2,7-diboronic acid bis (pinacol) ester” is a derivative of “9,9-Dioctylfluorene-2,7-diboronic acid” and is used in chemical synthesis .
  • Methods of Application: The specific methods of application are not provided in the available resources .
  • Results or Outcomes: The outcome of this application is the synthesized "9,9-Dioctyl-9H-fluorene-2,7-diboronic acid bis (pinacol) ester" .

Organic Synthesis:

  • Scientific Field: Organic Synthesis .
  • Application Summary: “9,9-Dioctyl-9H-fluorene-2,7-diboronic acid bis (pinacol) ester” is a derivative of “9,9-Dioctylfluorene-2,7-diboronic acid” and is used in organic synthesis .
  • Methods of Application: The specific methods of application are not provided in the available resources .
  • Results or Outcomes: The outcome of this application is the synthesized "9,9-Dioctyl-9H-fluorene-2,7-diboronic acid bis (pinacol) ester" .

Boronic Acids & Derivatives:

  • Scientific Field: Boronic Acids & Derivatives .
  • Application Summary: “9,9-Dioctylfluorene-2,7-diboronic acid” can be used as a reactant to synthesize hyperbranched conjugated conductive copolymers by Pd-catalyzed Suzuki-Miyaura cross coupling (SMC) copolymerization reaction with different dibromoarenes .
  • Methods of Application: The specific methods of application are not provided in the available resources .
  • Results or Outcomes: The outcome of this application is the synthesized hyperbranched conjugated conductive copolymers .

Future Directions

The compound’s versatility as a reagent suggests it could have a wide range of applications in future scientific research . Its use in the synthesis of hyperbranched conjugated conductive copolymers indicates potential for further development in the field of organic electronics .

properties

IUPAC Name

(7-borono-9,9-dioctylfluoren-2-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H44B2O4/c1-3-5-7-9-11-13-19-29(20-14-12-10-8-6-4-2)27-21-23(30(32)33)15-17-25(27)26-18-16-24(31(34)35)22-28(26)29/h15-18,21-22,32-35H,3-14,19-20H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HURJMQMZDPOUOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1)C3=C(C2(CCCCCCCC)CCCCCCCC)C=C(C=C3)B(O)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H44B2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90401547
Record name 9,9-Dioctylfluorene-2,7-diboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90401547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

478.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9,9-Dioctylfluorene-2,7-diboronic acid

CAS RN

258865-48-4
Record name 9,9-Dioctylfluorene-2,7-diboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90401547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9,9-Dioctylfluorene-2,7-diboronic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
332
Citations
A Farcas, KI Assaf, AM Resmerita, S Cantin… - European Polymer …, 2016 - Elsevier
Poly[2,7-(9,9-dioctylfluorene)-alt-(2,7-fluorene/cucurbit[7]uril)] polyrotaxane was synthesized according to Suzuki coupling protocol in DMSO, by reacting 2,7-dibromofluorene …
Number of citations: 11 www.sciencedirect.com
A Farcas, PH Aubert, J Mohanty, AI Lazar, S Cantin… - researchgate.net
9, 9-dioctylfluorene-2, 7-diboronic acid bis (1, 3-propanediol) ester (97%)(DOF), 5, 5'-dibromo-2, 2'-bithiophene (99%)(BT), tetrakis (triphenylphosphine) palladium (99%)(Ph 3 P) 4 Pd (0…
Number of citations: 2 www.researchgate.net
LO Péres, N Errien, E Faulques, H Athalin, S Lefrant… - Polymer, 2007 - Elsevier
An alternating copolymer was synthesized by Suzuki reaction from 4,4′-dibromo-p-quaterphenyl (PPP oligomer) and 9,9-dioctylfluorene-2,7-diboronic acid in good yield (84%). The …
Number of citations: 25 www.sciencedirect.com
A Farcas, PH Aubert, J Mohanty, AI Lazar… - European Polymer …, 2015 - Elsevier
The optical, electrochemical, morphology as well as surface free-energies of poly[(9,9-dioctylfluorene-alt-bithiophene/cucurbit[7]uril)] (PF-BT•CB7) have been investigated and …
Number of citations: 23 www.sciencedirect.com
S Hayashi, S Inagi, T Fuchigami - Polymer journal, 2010 - nature.com
RESULTS AND DISCUSSION To explore the relationship between structural character and optical properties of PFs, POF (Mn¼13400, Mw¼21900, Mw/Mn¼1. 64), and poly (fluorene-…
Number of citations: 15 www.nature.com
X Lin, D Tang, T He, Z Xu, H Qiu, Q Zhang… - Spectrochimica Acta Part …, 2019 - Elsevier
A series of 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene (BODIPY) with different connection sites and conjugation length and fluorene alternating conjugated polymers have been …
Number of citations: 5 www.sciencedirect.com
D Muenmart, AB Foster, A Harvey, MT Chen… - …, 2014 - ACS Publications
A range of stable emulsions of spherical and rod-like conjugated polymer nanoparticles (CPN) were synthesized via Suzuki−Miyaura cross-coupling reactions of 9,9-dioctylfluorene-2,7-…
Number of citations: 47 pubs.acs.org
DR Jones, R Vallee, M Levine - Synlett, 2018 - thieme-connect.com
Eight new fluorescent conjugated polymers were synthesized by the Suzuki polycondensation reaction of 9,9-dioctylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester and a …
Number of citations: 3 www.thieme-connect.com
LPT Nirmani, FF Pary, TL Nelson - Green Chemistry Letters and …, 2022 - Taylor & Francis
Herein are reported the syntheses of poly(9,9-di-n-octylfluorenyl-2,7-diyl) (PF), poly(9,9-dioctylfluorene-alt-benzothiadiazole) (PFBT), and poly[(9,9-bis(3′-(N,N-dimethylamino)propyl)-2…
Number of citations: 4 www.tandfonline.com
A Farcas, KI Assaf, AM Resmerita, S Cantin, M Balan… - researchgate.net
2, 7-dibromofluorene (97%)(1), 9, 9-dioctylfluorene-2, 7-diboronic acid bis (1, 3-propanediol) ester (97%)(2), tetrakis (triphenylphosphine) palladium (99%)(Ph 3 P) 4 Pd (0), …
Number of citations: 0 www.researchgate.net

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